molecular formula C25H21NO3 B2367102 3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one CAS No. 866809-35-0

3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one

Cat. No. B2367102
CAS RN: 866809-35-0
M. Wt: 383.447
InChI Key: BYBSYZNCFFIGPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one, also known as MBQ, is a synthetic compound used in scientific research. It belongs to the quinoline family of compounds and has been studied for its potential therapeutic applications. In

Scientific Research Applications

3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. 3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has also been shown to inhibit the growth of cancer cells and induce apoptosis.

Mechanism of Action

The exact mechanism of action of 3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in inflammation and cancer. 3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. It has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects
3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. 3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has also been shown to reduce oxidative stress and increase antioxidant enzyme activity in animal models of oxidative stress. In addition, 3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has been found to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time without degradation. However, there are some limitations to using 3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one in lab experiments. It has low solubility in water, which can make it difficult to dissolve in aqueous solutions. It also has poor bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for 3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one research. One direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative disorders. Another direction is to develop more effective formulations of 3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one and its potential side effects. Finally, clinical trials are needed to determine the safety and efficacy of 3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one in humans.

Synthesis Methods

3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one can be synthesized through a multistep process. The first step involves the reaction of 4-methoxybenzoyl chloride with 3-methylbenzylamine to form 3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one intermediate. This intermediate is then reacted with acetic anhydride to produce the final product, 3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one.

properties

IUPAC Name

3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO3/c1-17-6-5-7-18(14-17)15-26-16-22(25(28)21-8-3-4-9-23(21)26)24(27)19-10-12-20(29-2)13-11-19/h3-14,16H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBSYZNCFFIGPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.